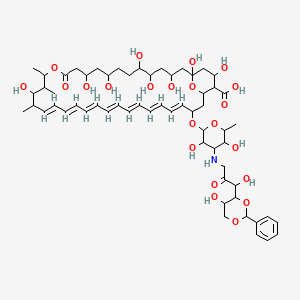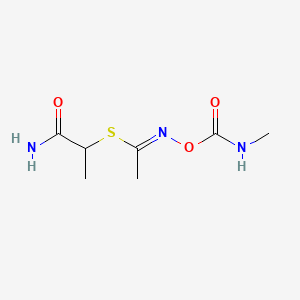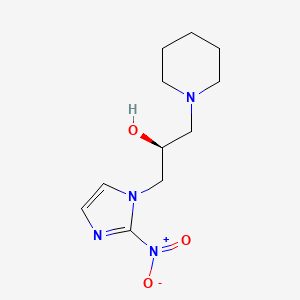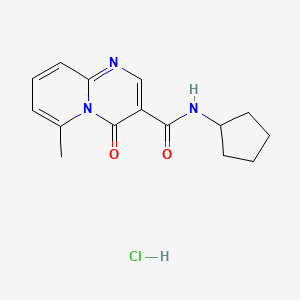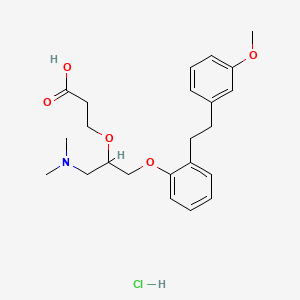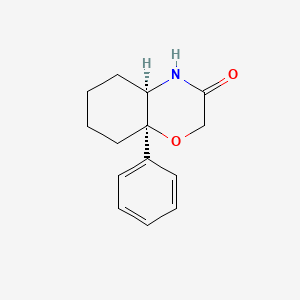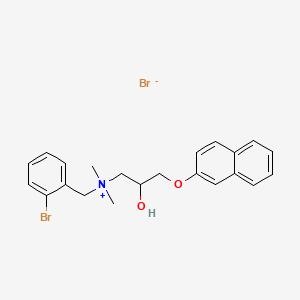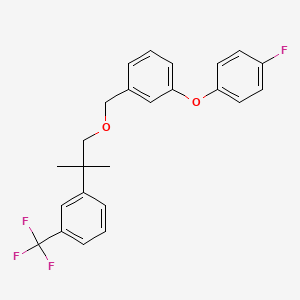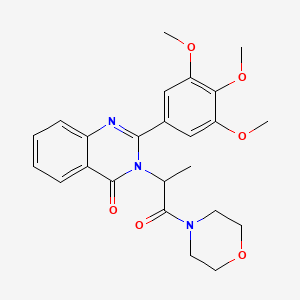
Euphorbin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbin E is a hydrolyzable tannin dimer isolated from the leaves of Euphorbia hirta, a plant belonging to the Euphorbiaceae family . This compound is characterized by its highly oxidized structure, which includes two dehydrohexahydroxydiphenoyl groups and a dehydroeuphorbinoyl group . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Chemical Reactions Analysis
Euphorbin E undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include simpler phenolic compounds and other hydrolyzable tannins . This compound’s highly oxidized structure makes it a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress .
Scientific Research Applications
Euphorbin E has a wide range of scientific research applications:
Mechanism of Action
Euphorbin E exerts its effects through several mechanisms:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and nitric oxide synthase, thereby reducing inflammation.
Antimicrobial Activity: This compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Euphorbin E is similar to other hydrolyzable tannins such as euphorbin A and euphorbin B, which are also isolated from Euphorbia hirta . These compounds share similar chemical structures and biological activities but differ in the specific arrangement of their phenolic groups . This compound’s unique dehydroeuphorbinoyl group distinguishes it from other tannins and contributes to its potent biological activities .
Similar Compounds
- Euphorbin A
- Euphorbin B
- Geraniin
- Chebulagic acid
This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research.
Properties
CAS No. |
126239-93-8 |
|---|---|
Molecular Formula |
C33H42O8 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
methyl (1S,2S,3aE,5S,6E,9R,11R,12E)-4,9-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-1,2,3,5,9,10,11,13a-octahydrocyclopenta[12]annulene-11-carboxylate |
InChI |
InChI=1S/C33H42O8/c1-19-14-15-33(6,7)28(39-22(4)34)18-25(32(37)38-8)20(2)16-26-27(29(19)40-23(5)35)17-21(3)30(26)41-31(36)24-12-10-9-11-13-24/h9-16,19,21,25-26,28,30H,17-18H2,1-8H3/b15-14+,20-16+,29-27+/t19-,21-,25+,26?,28+,30-/m0/s1 |
InChI Key |
BSEUVBISSZPVKT-VRCZBDOOSA-N |
Isomeric SMILES |
C[C@H]1C/C/2=C(/[C@H](/C=C/C([C@@H](C[C@H](/C(=C/C2[C@H]1OC(=O)C3=CC=CC=C3)/C)C(=O)OC)OC(=O)C)(C)C)C)\OC(=O)C |
Canonical SMILES |
CC1CC2=C(C(C=CC(C(CC(C(=CC2C1OC(=O)C3=CC=CC=C3)C)C(=O)OC)OC(=O)C)(C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




